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Compound of Interest

2-chloro-N-(5-chloro-2-
Compound Name:
methoxyphenyl)propanamide

CAS No.: 571153-11-2

Cat. No.: B2686273

Get Quote

\ J

CAS Number: 571153-11-2 Molecular Formula: C10H11Cl2NO2 Molecular Weight: 248.11 g/mol
IUPAC Name: 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Executive Summary & Chemical Identity

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a bifunctional electrophile and a
masked heterocyclic precursor. Structurally, it consists of a substituted aniline core (5-chloro-2-
anisidine) acylated by a 2-chloropropionyl moiety.

Its value in drug discovery and agrochemistry stems from two distinct reactivity profiles:[1]

o -Haloamide Reactivity: The chlorine atom at the 2-position of the propanamide chain is a
potent electrophile, susceptible to

displacement by nucleophiles (amines, thiols).

e Benzoxazinone Precursor: The ortho-methoxy group serves as a protected phenol. Upon
demethylation, the molecule undergoes spontaneous or base-catalyzed intramolecular
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cyclization to form 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a scaffold found in
various herbicides and bioactive compounds.

Structural Analysis & Electronic Properties
The Aromatic Core (5-Chloro-2-methoxyphenyl)[2]

» Electronic Effects: The phenyl ring is electron-rich due to the methoxy group (+M effect) at
the ortho position relative to the amide nitrogen. However, the chlorine at the 5-position
(meta to the amide, para to the methoxy) provides inductive deactivation (-I), modulating the
ring's electron density.

» Steric Environment: The ortho-methoxy group creates significant steric bulk near the amide
bond, forcing the amide into a specific conformation (often non-planar with the ring) to
minimize dipole repulsion between the amide carbonyl and the methoxy oxygen.

The Aliphatic Chain (2-Chloropropanamide)

o Chirality: The C2 position is a chiral center. While typically synthesized and used as a
racemate, the stereochemistry at this position determines the configuration of the methyl
group in subsequent heterocyclic products (e.g., the C2-methyl of a benzoxazinone).

o Reactivity: The

-proton is acidic (
), but the primary reactivity is the leaving group ability of the chlorine. The adjacent carbonyl

group enhances the electrophilicity of the C-Cl bond via inductive withdrawal.

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation protocol. The use of the
methoxy ether (anisidine) rather than the phenol is critical to ensure exclusive N-acylation,
avoiding competitive O-acylation.

Reagents:

e Substrate: 5-Chloro-2-methoxyaniline (CAS: 95-03-4)[2][3]
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e Reagent: 2-Chloropropionyl chloride (CAS: 7623-09-8)[2][3][4]
o Base: Triethylamine (

) or Pyridine
e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

o Preparation: Charge a reaction vessel with 5-chloro-2-methoxyaniline (1.0 eq) and dry DCM
(10 volumes). Cool to 0°C under nitrogen atmosphere.

o Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature < 5°C.

o Acylation: Add 2-Chloropropionyl chloride (1.1 eq) dropwise over 30 minutes. The reaction is
exothermic; control rate to prevent thermal runaway.

e Reaction Monitoring: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by
TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of aniline.

o Workup: Quench with water. Wash the organic layer with 1M HCI (to remove unreacted
aniline/base), followed by saturated

and brine.
 Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain a white to
off-white solid.

Reactivity Profile & Applications

The core utility of this molecule lies in its divergent reaction pathways.

Pathway A: Nucleophilic Substitution (The "Linker"

Route)
The
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-chloro group can be displaced by secondary amines (e.g., piperazines, morpholines) to
generate

-aminoamides. These structures are common pharmacophores in sodium channel blockers
(similar to Tocainide or Mexiletine analogs).

e Conditions:

, Acetone/ACN, reflux, 4-12h.

e Mechanism: Classical

substitution with inversion of configuration (if chiral starting material is used).

Pathway B: Cyclization to Benzoxazinones (The
"Scaffold" Route)

This is the high-value application. The molecule acts as a "masked" benzoxazinone.
o Demethylation: Treatment with

(DCM, -78°C to RT) or 48% HBr (reflux) cleaves the methyl ether to reveal the phenol.

 Intramolecular Cyclization: The resulting phenol anion (generated in situ by base) attacks the

-carbon, displacing the chloride.

e Product:6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Visualizing the Pathways
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Figure 1: Divergent synthetic pathways for 2-chloro-N-(5-chloro-2-
methoxyphenyl)propanamide.

Quantitative Data Summary

Property Value Context
Melting Point 88-92 °C (Typical) Solid handling characteristics.
Moderate lipophilicity; good
logP (Predicted) ~2.3 Pop y g
membrane permeability.
] Critical for binding site
H-Bond Donors 1 (Amide NH) ) .
interactions.
H-Bond Acceptors 2 (C=0, OMe)
Amide bond, Methoxy bond,
Rotatable Bonds 3

Alkyl chain.

Suggests good oral
Topological Polar Surface Area  ~38 A2 ) 9 ] g )
bioavailability potential.

Safety & Handling

o Hazard Classification:Skin Sensitizer (Category 1). As an

-haloamide, this compound is a potent alkylating agent. It can alkylate cysteine residues in
proteins, leading to immune sensitization.

e Handling: Must be handled in a fume hood with nitrile gloves. Avoid inhalation of dust.
e Storage: Store at 2-8°C, dry. Moisture sensitive (slow hydrolysis of the C-Cl bond).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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